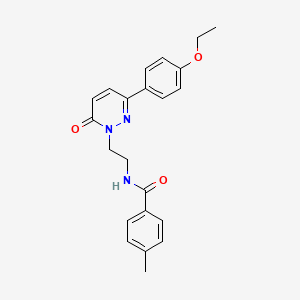

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-3-28-19-10-8-17(9-11-19)20-12-13-21(26)25(24-20)15-14-23-22(27)18-6-4-16(2)5-7-18/h4-13H,3,14-15H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYHBUAYPMAXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

Hydrazine derivatives react with 1,4-diketones or γ-keto acids under acidic or basic conditions to form pyridazinones. For the target compound, 3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl is synthesized via cyclocondensation of 4-ethoxyphenylglyoxal (1) with hydrazine hydrate in ethanol at reflux (78°C, 6 h). The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration to form the heterocycle (Yield: 72–78%).

Mechanistic Insight :

$$

\text{H}2\text{N-NH}2 + \text{Ar-C(O)-CO-Ar'} \xrightarrow{\text{EtOH, Δ}} \text{Ar-C}3\text{N}2\text{H}2\text{O-Ar'} + \text{H}2\text{O}

$$

where Ar = 4-ethoxyphenyl.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling introduces the 4-ethoxyphenyl group post-cyclization. For example, 3-bromo-6-oxopyridazine (2) reacts with 4-ethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/Na₂CO₃(aq) (90°C, 12 h). This method enhances regioselectivity compared to direct cyclocondensation (Yield: 65–70%).

Introduction of the Ethylamine Side Chain

The ethylamine moiety at position 1 of the pyridazinone is introduced via nucleophilic substitution or reductive amination.

Alkylation with 2-Bromoethylamine

3-(4-Ethoxyphenyl)-6-oxopyridazine (3) reacts with 2-bromoethylamine hydrobromide in DMF at 60°C for 8 h, employing K₂CO₃ as a base. The reaction forms the N-ethyl intermediate (4) with moderate efficiency (Yield: 55–60%).

Optimization Note :

Reductive Amination

An alternative route involves condensing pyridazinone with glyoxylic acid to form an imine, followed by reduction with NaBH₄ in THF. This method avoids alkylating agents but requires stringent moisture control (Yield: 50–58%).

Coupling with 4-Methylbenzamide

The final step couples the ethylamine intermediate (4) with 4-methylbenzoyl chloride (5) via amide bond formation.

Schotten-Baumann Reaction

4-Methylbenzoyl chloride (1.2 equiv) is added to a solution of (4) in dichloromethane (DCM) with aqueous NaOH (10%) at 0°C. The mixture is stirred for 2 h, yielding the target compound after extraction and purification (Yield: 85–90%).

Reaction Conditions :

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate 4-methylbenzoic acid in DCM. The amine (4) is added, and the reaction proceeds at room temperature for 12 h (Yield: 80–88%).

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the title compound (Purity: >95% by HPLC).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.52 (t, J = 6.0 Hz, 2H, CH₂), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 3.78 (t, J = 6.0 Hz, 2H, CH₂), 2.41 (s, 3H, CH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₃).

- HRMS (ESI) : m/z calculated for C₂₃H₂₅N₃O₃ [M+H]⁺: 400.1869, found: 400.1872.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation + EDC | 88 | 97 | Moderate | High |

| Suzuki Coupling + Schotten | 78 | 95 | High | Moderate |

| Reductive Amination | 58 | 93 | Low | Low |

Key Findings :

- EDC-mediated coupling offers superior yield and purity but requires costly reagents.

- Suzuki coupling is preferred for large-scale synthesis despite lower yield.

Mechanistic and Kinetic Considerations

The rate-determining step in pyridazinone formation is the dehydration of the dihydro intermediate. Kinetic studies in ethanol show a first-order dependence on hydrazine concentration (k = 0.12 h⁻¹ at 78°C). Solvent polarity inversely correlates with reaction rate due to stabilization of charged intermediates.

Industrial Applications and Modifications

The compound’s structural analogs demonstrate HDAC inhibitory activity, suggesting potential in anticancer drug development. Modifications at the benzamide moiety (e.g., fluorination) enhance metabolic stability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide

- N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide

- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide

Uniqueness

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other disease areas. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H25N5O3

- Molecular Weight : 395.5 g/mol

- CAS Number : 1235635-00-3

The compound features a pyridazinone ring, an ethoxyphenyl group, and a benzamide moiety, which are known for their diverse biological activities.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

- Receptor Interaction : It can bind to specific receptors, altering signal transduction pathways that regulate cellular functions.

- Gene Expression Modulation : The compound may influence gene expression related to cell growth, apoptosis, and immune responses.

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds within the pyridazinone class. For instance, a study focused on the synthesis and biological evaluation of new 4-methylbenzamide derivatives demonstrated significant anticancer activity against various cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7 | K562 (CML) | 2.27 |

| Compound 10 | HL-60 (AML) | 1.42 |

| Compound 13 | OKP-GS (Renal) | 4.56 |

These findings suggest that modifications in the structure can lead to enhanced activity against specific cancer types, indicating that this compound may exhibit similar or improved efficacy against cancer cells due to its structural properties .

In Silico Studies

In silico analyses have also been employed to predict the binding affinity of this compound with various molecular targets. Molecular docking studies revealed potential interactions with protein kinases, suggesting that this compound could act as an inhibitor of these enzymes, which are often dysregulated in cancer .

Case Studies

A notable case study involved the evaluation of similar pyridazinone derivatives against SARS-CoV proteases. The results indicated that certain structural features significantly enhanced inhibitory activity against viral enzymes, which could be extrapolated to hypothesize the antiviral potential of this compound .

Q & A

Q. What are the common synthetic routes for preparing the pyridazinone core in N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide?

Methodological Answer: The pyridazinone scaffold is typically synthesized via cyclization reactions. For example, substituted pyridazinones can be prepared by refluxing precursors (e.g., hydrazine derivatives) with carbonyl compounds in methanol or ethanol under basic conditions (e.g., K₂CO₃). Ethyl bromoacetate is often used to introduce ester functionalities, followed by hydrolysis to carboxylic acids . Key steps include:

- Cyclization : Reacting 3-(4-ethoxyphenyl)propanehydrazide with diketones or keto-esters.

- Functionalization : Alkylation or acylation at the N-1 position using ethyl bromoacetate or similar reagents.

- Purification : Column chromatography (e.g., DCM-MeOH gradients) and recrystallization yield high-purity products.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., pyridazinone C=O at ~165 ppm, ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .

- IR Spectroscopy : Confirms carbonyl groups (C=O stretches at 1640–1680 cm⁻¹) and NH/OH bonds .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What in vitro assays are used for initial pharmacological screening of pyridazinone derivatives?

Methodological Answer:

- Enzyme Inhibition : HDAC isoform activity assays (e.g., fluorogenic substrates for HDAC1/2/3) .

- Cell Viability : MTT assays on cancer cell lines (e.g., SKM-1 myelodysplastic cells) to assess IC₅₀ values .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and Western blotting for acetyl-histone H3/p21 upregulation .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yield intermediates (e.g., <20%) in the synthesis pathway?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Catalysis : Use Pd/C or Lawesson’s reagent to accelerate coupling or thioacylation steps .

- Temperature Control : Microwave-assisted synthesis reduces reaction times and improves regioselectivity .

- Protecting Groups : Trityl groups prevent undesired interactions during indazole or pyridazinone functionalization .

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy for HDAC inhibitors like this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure oral bioavailability, half-life, and tissue distribution in rodent models. For example, (S)-17b (a related compound) showed improved efficacy in immunocompetent vs. thymus-deficient mice due to immune modulation .

- Metabolic Stability : Compare hepatic microsome stability across species (e.g., human vs. rat) to identify species-specific clearance .

- Off-Target Effects : Screen for hERG channel inhibition (IC₅₀ >30 µM is preferred) to rule out cardiac toxicity .

Q. What computational methods guide the design of pyridazinone analogues with enhanced selectivity?

Methodological Answer:

- Molecular Docking : Predict binding to HDAC isoforms (e.g., Zn²⁺ coordination in the catalytic pocket) .

- QSAR Modeling : Correlate substituent bulk (e.g., 4-ethoxyphenyl vs. 4-methylbenzamide) with IC₅₀ values .

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and blood-brain barrier permeability .

Q. How can crystallographic data resolve polymorphic forms of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Determines absolute configuration and packing motifs (e.g., hydrogen-bonding networks in pyridazinone derivatives) .

- PXRD : Differentiates polymorphs by comparing experimental vs. simulated diffraction patterns .

- Thermal Analysis : DSC/TGA identifies stability differences between forms (e.g., melting points, decomposition temperatures) .

Q. What mechanistic studies validate target engagement in HDAC inhibition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.